1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves the reaction of 4,4-difluoropiperidine with a thiophene derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed experimental procedures and conditions can vary, but common methods include:
Nucleophilic substitution reactions: Utilizing nucleophiles to replace leaving groups on the piperidine ring.
Cyclization reactions: Forming the piperidine ring structure from linear precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidin-2-one: A related compound with a similar piperidine ring structure.
1-(4,4-Difluoropiperidin-1-yl)-2-methoxyethanone: Another compound with a similar piperidine ring but different substituents.
Uniqueness
1-(4,4-Difluoropiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the presence of both the difluoropiperidine and thiophene rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NOS/c12-11(13)2-4-14(5-3-11)10(15)7-9-1-6-16-8-9/h1,6,8H,2-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDRALHXXKZWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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